4-(4-Methyl-piperazin-1-yl)-pentanoic acid dihydrochloride is a chemical compound with significant applications in the pharmaceutical industry, particularly as a potential therapeutic agent. It is classified as a dihydrochloride salt of a piperazine derivative, which plays a role in various biochemical pathways.
The compound is identified by the CAS number 1185171-33-8 and has a molecular formula of with a molecular weight of approximately 273.20 g/mol . It falls under the category of pharmaceutical compounds, specifically as an intermediate in drug synthesis and potentially as an active pharmaceutical ingredient (API) in therapeutic formulations.
The synthesis of 4-(4-Methyl-piperazin-1-yl)-pentanoic acid dihydrochloride typically involves multi-step organic reactions. While specific synthetic routes can vary, common approaches include:
These reactions typically require careful control of conditions such as temperature, pH, and reaction time to yield high-purity products.
The molecular structure of 4-(4-Methyl-piperazin-1-yl)-pentanoic acid dihydrochloride can be represented using various notations:
CCN1CCN(CCCC(=O)O)CC1
InChI=1S/C10H22Cl2N2O2/c1-11-5-7-13(8-6-11)9-10(14)15,,/h5-9H2,1H3,(H,14,15),
This structure includes a piperazine ring and a pentanoic acid side chain, with two chloride ions associated with it due to its salt form.
The compound can undergo various chemical reactions typical for amines and carboxylic acids:
These reactions are crucial for modifying the compound for specific therapeutic applications or enhancing its pharmacokinetic properties.
The physical properties of 4-(4-Methyl-piperazin-1-yl)-pentanoic acid dihydrochloride include:
Chemical properties include:
Unfortunately, specific data regarding boiling point, melting point, or density are not available from current sources.
4-(4-Methyl-piperazin-1-yl)-pentanoic acid dihydrochloride has several potential applications:
CAS No.: 7158-70-5
CAS No.: 54992-23-3
CAS No.: 134029-48-4
CAS No.: